molecular formula C18H21NO B11949774 2',6'-Diethyl-2-phenylacetanilide CAS No. 65807-74-1

2',6'-Diethyl-2-phenylacetanilide

Cat. No.: B11949774
CAS No.: 65807-74-1
M. Wt: 267.4 g/mol
InChI Key: HWHDNVXLYPKXRN-UHFFFAOYSA-N
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Description

2',6'-Diethyl-2-phenylacetanilide (hypothetical structure based on nomenclature) is an acetanilide derivative featuring ethyl substituents at the 2' and 6' positions of the phenyl ring and a phenylacetamide group at the 2-position. Acetanilide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable solubility, stability, and bioactivity .

Properties

CAS No.

65807-74-1

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H21NO/c1-3-15-11-8-12-16(4-2)18(15)19-17(20)13-14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3,(H,19,20)

InChI Key

HWHDNVXLYPKXRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2’,6’-Diethyl-2-phenylacetanilide typically involves the reaction of 2,6-diethylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2’,6’-Diethyl-2-phenylacetanilide undergoes various chemical reactions, including:

Scientific Research Applications

2’,6’-Diethyl-2-phenylacetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,6’-Diethyl-2-phenylacetanilide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on acetanilide derivatives with variations in substituents, highlighting differences in molecular properties, applications, and safety profiles.

Table 1: Structural and Physical Properties of Analogous Acetanilides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility (log10ws) Melting Point (°C) Key Applications
2',6'-Acetoxylidide () 2',6'-dimethyl C₁₄H₂₂N₂O 234.34 -1.77 (log10ws) 874.39 K (≈601°C) Local anesthetics, intermediates
2-Chloro-2',6'-dimethylacetanilide () 2-chloro, 2',6'-dimethyl C₁₀H₁₁ClNO 196.65 Not reported Not reported Pharmaceutical intermediates
2',6'-Difluoroacetanilide () 2',6'-difluoro C₈H₇F₂NO 171.14 Not reported Not reported Agrochemical synthesis
N-[2-(diethylamino)ethyl]-2-phenylacetamide () Diethylaminoethyl C₁₄H₂₂N₂O 234.34 Not reported Not reported Potential CNS-active agents

Key Observations:

Substituent Effects on Solubility :

  • The 2',6'-dimethyl derivative () exhibits moderate hydrophobicity (log10ws = -1.77), making it suitable for lipid-based formulations. Chloro or fluoro substituents () likely enhance electronegativity and alter solubility, though specific data are unavailable .
  • Ethyl groups (hypothetical in 2',6'-diethyl) may further reduce solubility compared to methyl, impacting bioavailability .

Thermal Stability :

  • The 2',6'-dimethyl analog () has a high melting point (~601°C), suggesting robust thermal stability ideal for high-temperature synthesis processes. Chloro or fluoro derivatives may exhibit lower stability due to weaker C–X bonds .

Applications: Pharmaceuticals: Chloroacetanilides () are intermediates in analgesics and anesthetics. The diethylaminoethyl variant () may interact with neural receptors due to its tertiary amine structure . Agrochemicals: Fluoro-substituted acetanilides () are leveraged in herbicide development due to fluorine’s electronegativity and metabolic resistance .

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